3-Chloroisothiazolo[3,4-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
42242-09-1 |
|---|---|
Molecular Formula |
C6H3ClN2S |
Molecular Weight |
170.62 g/mol |
IUPAC Name |
3-chloro-[1,2]thiazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-5-4-2-1-3-8-6(4)9-10-5/h1-3H |
InChI Key |
AUSGEUNEUXMRBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(SN=C2N=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of the Isothiazolo 3,4 B Pyridine Core
Advanced Synthetic Approaches to the Isothiazolo[3,4-b]pyridine (B8289327) Ring System
The synthesis of the isothiazolo[3,4-b]pyridine core is a subject of interest due to the biological activities associated with this class of compounds. google.combeilstein-journals.org The construction of this fused heterocyclic system can be approached in two primary ways: by forming the isothiazole (B42339) ring onto a pre-existing pyridine (B92270) scaffold, or by annulating the pyridine ring onto a starting isothiazole. The specific substitution pattern, including the key chloro group at the 3-position, is often incorporated through the careful selection of precursors or introduced in the final steps.
Cyclization Strategies for Isothiazole Ring Formation
The formation of the isothiazole ring is a critical step in the synthesis of isothiazolopyridines. This is typically achieved by constructing the five-membered sulfur-nitrogen ring from a suitably functionalized pyridine precursor.
Oxidative cyclization is a powerful method for forming the N-S bond of the isothiazole ring. This strategy generally involves a precursor molecule containing the requisite atoms in a linear arrangement, which then undergoes an intramolecular cyclization reaction in the presence of an oxidizing agent.
A common precursor for this type of reaction is a thionicotinamide (B1219654) derivative, which is a thioamide of nicotinic acid (pyridine-3-carboxylic acid). The synthesis starts with a substituted pyridine, specifically a 2-amino-3-cyanopyridine (B104079) or a derivative thereof. This starting material can be converted to the corresponding thionicotinamide. Subsequent treatment with an oxidizing agent, such as hydrogen peroxide or bromine, facilitates the electrophilic attack of sulfur on the nitrogen atom, leading to the closure of the isothiazole ring.
For instance, a synthetic approach analogous to the one used for the isomeric isothiazolo[4,5-b]pyridines can be envisioned. rsc.org In that synthesis, a 3-nitropicolinonitrile is reacted with a thiol, followed by oxidative cyclization. For the target [3,4-b] isomer, the synthesis would logically commence from a 3-cyano-2-halopyridine or a 2-aminonicotinonitrile. The cyano and amino groups can be converted into a thioamide functionality. The final step is an oxidative cyclization, which forms the fused isothiazole ring. rsc.orgnih.gov
Table 1: Illustrative Oxidative Cyclization for Isomeric Isothiazolopyridines
| Precursor | Reagents | Product Isomer | Reference |
|---|---|---|---|
| 6-chloro-3-nitropicolinonitrile | 1. p-methoxybenzylthiol, −45 °C; 2. Oxidizing agent, 0 °C | Isothiazolo[4,5-b]pyridine | rsc.org |
The 3-chloro substituent on the target molecule is typically derived from a 3-hydroxyisothiazole (isothiazol-3-one) tautomer. The isothiazolo[3,4-b]pyridin-3-one intermediate can be synthesized and subsequently chlorinated using standard reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 3-Chloroisothiazolo[3,4-b]pyridine.
Cyclocondensation Reactions: These reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water or ammonia (B1221849). In the context of isothiazole synthesis, a 1,3-bifunctional compound can react with a source of sulfur and nitrogen. researchgate.net For the isothiazolo[3,4-b]pyridine system, this could involve a suitably substituted pyridine that acts as the backbone, to which the remaining atoms of the isothiazole ring are fused through condensation. For example, multicomponent reactions, such as the Biginelli condensation, are used to form related thiazolo[3,2-a]pyrimidines, showcasing the power of cyclocondensation in building fused heterocyclic systems. researchgate.net
The formation of the isothiazole ring can also proceed through the cyclization of sulphenamide intermediates. This method involves creating a sulfur-nitrogen bond early in the synthetic sequence. A typical strategy might involve reacting a pyridine derivative bearing a thiol group at the 2-position and an amino or activated methyl group at the 3-position. The thiol can be converted to a sulphenyl halide or a related reactive species, which then undergoes intramolecular cyclization by reacting with the adjacent nitrogen-containing group to form the isothiazole ring. While specific examples for the isothiazolo[3,4-b]pyridine system are not prominent in the literature, the general methodology is well-established for isothiazole synthesis.
Pyridine Ring Construction in Fused Isothiazolopyridines
An alternative retrosynthetic approach involves constructing the pyridine ring onto a pre-existing, suitably substituted isothiazole. This strategy is particularly useful when the desired isothiazole precursors are readily available.
A powerful method for pyridine annulation is the Gould-Jacobs reaction. nih.gov This reaction is analogous to the synthesis of pyrazolo[3,4-b]pyridines, where a 3-aminopyrazole (B16455) is used as the starting amino-heterocycle. nih.gov For the synthesis of isothiazolo[3,4-b]pyridine, the corresponding starting material would be 4-aminoisothiazole.
The synthesis would proceed as follows:
Condensation: 4-Aminoisothiazole reacts with a 1,3-dicarbonyl compound equivalent, such as diethyl 2-(ethoxymethylene)malonate. This forms an enamine intermediate.
Thermal Cyclization: Upon heating, the intermediate undergoes an intramolecular cyclization, where the isothiazole ring nitrogen attacks one of the ester groups, leading to the formation of a 4-hydroxy-isothiazolo[3,4-b]pyridine derivative.
Chlorination: The resulting 4-hydroxy group can then be converted to a chloro group if desired, using a chlorinating agent like POCl₃.
This approach offers good control over the regiochemistry of the annulated pyridine ring. nih.gov
Table 2: Analogy for Pyridine Ring Annulation (Gould-Jacobs Reaction)
| Starting Heterocycle | Reagent | Key Intermediate/Product | Reference |
|---|---|---|---|
| 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | nih.gov |
Regioselective Synthesis of Isothiazolo[3,4-b]pyridine Isomers
The control of regiochemistry is paramount in the synthesis of fused heterocycles to ensure the desired isomer is obtained. For isothiazolopyridines, several isomers are possible depending on the fusion points of the two rings (e.g., [3,4-b], [4,3-b], [4,5-b], [5,4-b]).
The regioselective synthesis of the isothiazolo[3,4-b]pyridine isomer is achieved by the careful choice of the starting pyridine derivative. To obtain the [3,4-b] fusion, the precursor must have reactive functional groups at the C-2 and C-3 positions of the pyridine ring.
For example, starting with a 2-chloro-3-nitropyridine (B167233) allows for sequential functionalization. nih.gov The nitro group at C-3 can be reduced to an amine, and the chloro group at C-2 can be displaced by a sulfur nucleophile. Subsequent intramolecular cyclization between the amino group and the sulfur-containing substituent leads specifically to the isothiazolo[3,4-b]pyridine scaffold. In contrast, starting with a 3-nitro-4-chloropyridine would lead to the isomeric isothiazolo[4,3-b]pyridine system. nih.govresearchgate.net
The synthesis of pyrazolo[3,4-b]pyridines also highlights methods for regiocontrol. nih.govnih.gov When using a non-symmetrical 1,3-dicarbonyl compound, the regioselectivity of the initial condensation with the amino-heterocycle is dictated by the relative electrophilicity of the two carbonyl groups, which determines the final substitution pattern on the newly formed pyridine ring. nih.gov
Targeted Introduction of the Chlorine Moiety at the 3-Position
The introduction of a chlorine atom at the 3-position of the isothiazolo[3,4-b]pyridine core is a crucial step in the synthesis of this compound. This transformation is typically achieved through specific chlorination techniques.
The conversion of an isothiazolo[3,4-b]pyridin-3(2H)-one to the desired 3-chloro derivative is a key transformation. One common method involves the use of phosphorus oxychloride (POCl₃). This reagent is effective for the chlorination of various heterocyclic systems. The reaction proceeds by converting the hydroxyl group of the tautomeric form of the pyridinone into a chlorophosphate intermediate, which is subsequently displaced by a chloride ion.
Another potential, though less commonly cited for this specific scaffold, is the Sandmeyer reaction. This reaction would involve the diazotization of a 3-aminoisothiazolo[3,4-b]pyridine followed by treatment with a copper(I) chloride source. While the Sandmeyer reaction is a versatile method for introducing halogens onto aromatic rings, its application to the isothiazolo[3,4-b]pyridine system would depend on the stability of the corresponding diazonium salt.
The Gattermann reaction, which typically involves the formylation of aromatic compounds, is not directly applicable for the introduction of a chlorine atom at this position.
Achieving regioselectivity in the halogenation of the isothiazolo[3,4-b]pyridine ring system is paramount. The inherent electronic properties of the fused heterocyclic system dictate the preferred sites of electrophilic and nucleophilic attack. For the targeted introduction of chlorine at the 3-position, the synthetic strategy often begins with a precursor that already contains a functional group at this position, which can then be converted to a chlorine atom.
For instance, starting with 2-aminonicotinonitrile, a multi-step synthesis can lead to 3-aminoisothiazolo[3,4-b]pyridine. This amino group can then be transformed into a chloro group via a Sandmeyer-type reaction, ensuring the chlorine is introduced specifically at the 3-position. This substrate-controlled approach is a common strategy to achieve high regioselectivity in the synthesis of substituted heterocycles.
Derivatization and Functionalization Strategies of the this compound Scaffold
The chlorine atom at the 3-position of the isothiazolo[3,4-b]pyridine ring is a versatile handle for further functionalization. It is susceptible to displacement by various nucleophiles, allowing for the introduction of a wide range of substituents.
Nucleophilic aromatic substitution (SNAr) is a primary method for the derivatization of this compound. The electron-withdrawing nature of the fused pyridine and isothiazole rings activates the 3-position towards nucleophilic attack.
The chlorine atom at the 3-position can be readily displaced by amines and alkoxides to yield the corresponding 3-amino and 3-alkoxy derivatives. These reactions typically proceed under thermal conditions or with the aid of a base. The reaction with amines (amination) or alcohols/alkoxides (alkoxylation) allows for the introduction of diverse functional groups, which can significantly alter the chemical and biological properties of the scaffold. For example, the reaction with piperidine (B6355638) would yield a 3-piperidino-isothiazolo[3,4-b]pyridine. nih.gov Similarly, treatment with sodium methoxide (B1231860) would result in the formation of 3-methoxyisothiazolo[3,4-b]pyridine.
| Reaction | Nucleophile | Product |
| Amination | Primary/Secondary Amine | 3-Amino-isothiazolo[3,4-b]pyridine derivative |
| Alkoxylation | Alcohol/Alkoxide | 3-Alkoxy-isothiazolo[3,4-b]pyridine derivative |
In polyhalogenated isothiazolo[3,4-b]pyridine systems, the selective displacement of one halogen over another can be achieved by exploiting the differential reactivity of the halogenated positions. The position most activated towards nucleophilic attack will react preferentially. The reactivity is influenced by the electronic effects of the heterocyclic rings and any other substituents present.
For instance, in a molecule containing both a 3-chloro and another halogen at a different position on the pyridine ring, the outcome of a nucleophilic substitution reaction will depend on the relative activation of these positions. The 3-position in the isothiazolo[3,4-b]pyridine system is generally susceptible to nucleophilic attack. quimicaorganica.org Therefore, in a di-halogenated compound, it is often possible to selectively displace the chlorine at the 3-position by carefully controlling the reaction conditions and the choice of nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions have been extensively utilized to functionalize the isothiazolo[3,4-b]pyridine core, particularly at the pyridine ring positions.
The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction has been instrumental in the synthesis of various substituted isothiazolo[4,3-b]pyridines. nih.gov
A notable application includes the selective C-4 arylation of 2,4-dichloro-3-nitropyridine (B57353) using ligand-free Suzuki-Miyaura coupling conditions as a key step in the synthesis of 3,7-disubstituted isothiazolo[4,3-b]pyridines. nih.gov The reaction's success often depends on the choice of catalyst, ligands, and reaction conditions. Highly active and stable palladium-phosphine catalysts have been developed that are effective for the coupling of challenging heterocyclic substrates, including those with basic amino groups that can inhibit traditional catalysts. organic-chemistry.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can lead to high yields even with sterically hindered and electron-deficient substrates. organic-chemistry.org
The scope of the Suzuki-Miyaura coupling extends to a wide range of heteroaryl compounds, including pyridine, pyrrole (B145914), and indole (B1671886) boronic acids. organic-chemistry.orgnih.gov Challenges with nitrogen-containing heterocycles, which are common in biologically active molecules, have been addressed by developing robust catalyst systems. organic-chemistry.org These advancements have made the Suzuki-Miyaura coupling a go-to method for the synthesis of complex biaryl structures containing the isothiazolo[3,4-b]pyridine core.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Pyridine Scaffolds
| Electrophile | Nucleophile | Catalyst System | Product | Yield (%) | Reference |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd/dialkylbiphenylphosphine | 3-Amino-2-(2-methoxyphenyl)pyridine | 99 | organic-chemistry.org |
| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd/dialkylbiphenylphosphine | 5-Amino-2-(2,6-dimethylphenyl)pyridine | 82 | organic-chemistry.org |
| 2,4-Dichloro-3-nitropyridine | Arylboronic acid | Ligand-free Pd | 4-Aryl-2-chloro-3-nitropyridine | - | nih.gov |
| Heteroaryl Bromides/Chlorides | Neopentyl Heteroarylboronic Esters | Pd/TMSOK | Heteroaryl-Heteroaryl | Good | nih.gov |
This table is for illustrative purposes and may not directly correspond to the this compound core but demonstrates the applicability of the reaction to similar pyridine-containing heterocycles.
The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This reaction is conducted under mild conditions, often at room temperature, making it suitable for the synthesis of complex molecules. wikipedia.org
This methodology has been successfully applied to introduce alkyne functionalities onto various heterocyclic scaffolds, including pyridine derivatives. scirp.org For instance, the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, catalyzed by a palladium complex, proceeds with high efficiency to yield 2-amino-3-alkynylpyridines. scirp.org These products are valuable intermediates for the synthesis of other heterocyclic systems like indoles and quinolines. scirp.org The reaction conditions are generally mild, and a variety of functional groups on both the pyridine and alkyne components are tolerated. scirp.org
The Sonogashira reaction has also been utilized in the functionalization of pyrazolo[3,4-b]pyridine frameworks, demonstrating its broad applicability in heterocyclic chemistry. mdpi.comnih.govresearchgate.net The introduction of an alkynyl group can serve as a handle for further transformations, such as cyclization reactions. mdpi.com
Table 2: Examples of Sonogashira Coupling Reactions on Pyridine Scaffolds
| Aryl Halide | Terminal Alkyne | Catalyst System | Product | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | 3-Phenylethynyl-2-aminopyridine | 98 | scirp.org |
| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂/PPh₃/CuI | 3-(Hept-1-yn-1-yl)-2-aminopyridine | 96 | scirp.org |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | 1-(3,5-Dimethoxyphenyl)-2-(pyridin-3-yl)acetylene | - | nih.gov |
This table is for illustrative purposes and may not directly correspond to the this compound core but demonstrates the applicability of the reaction to similar pyridine-containing heterocycles.
Palladium-catalyzed aminocarbonylation is a key transformation for the introduction of amide functionalities. This reaction has been employed in the synthesis of isothiazolo[4,3-b]pyridine derivatives. nih.gov For example, a palladium-catalyzed aminocarbonylation served as a crucial step in a synthetic route towards 3,7-disubstituted isothiazolo[4,3-b]pyridines. nih.gov This highlights the utility of such catalytic methods in building complex molecular architectures around the isothiazolo[3,4-b]pyridine core.
Amide and Ester Formations
The formation of amides and esters from carboxylic acid derivatives is a fundamental transformation in organic synthesis. khanacademy.orgyoutube.com These reactions are crucial for creating diverse libraries of compounds for biological screening. In the context of isothiazolo[3,4-b]pyridines, acylation of amino derivatives of nicotinates and isonicotinates with reagents like 4,5-dichloroisothiazolecarbonyl chlorides can lead to the formation of esters and amides containing the isothiazole residue. belnauka.by This approach allows for the linkage of the isothiazolopyridine core to other heterocyclic systems, expanding the chemical space for drug discovery. belnauka.by
Oxidation and Reduction Pathways
Oxidation and reduction reactions are essential for manipulating the oxidation state of the sulfur atom in the isothiazole ring and for interconverting functional groups on the pyridine ring. The isothiazolo[5,4-b]pyridin-3-amine (B1314177) core, a related isomer, can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Conversely, reduction reactions can be employed to convert nitro groups or other reducible functionalities. For instance, the reduction of a nitro group is a common step in the synthesis of amino-substituted heterocycles.
Other Functional Group Interconversions for Structural Diversity
A variety of other functional group interconversions are employed to generate structural diversity in the isothiazolo[3,4-b]pyridine series. These can include:
Diazotization and Reduction: The conversion of an amino group to a diazonium salt, followed by reduction, is a method used to remove an amino group from the heterocyclic core.
Thionation: Reagents like Lawesson's reagent can be used to convert carbonyl groups into thiocarbonyls, which can then be used in cyclization reactions to form the isothiazole ring. nih.govresearchgate.net
Cyclization Reactions: Cascade reactions, such as 6-endo-dig cyclizations, have been developed for the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines from acyclic precursors. mdpi.comnih.govresearchgate.netnih.gov These strategies often involve the activation of alkyne functionalities. mdpi.comnih.govresearchgate.netnih.gov
These diverse synthetic methodologies provide chemists with a robust toolbox for the targeted modification of the this compound scaffold, enabling the synthesis of a wide array of derivatives for further investigation.
Advanced Spectroscopic and Structural Elucidation of Isothiazolo 3,4 B Pyridine Derivatives
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For isothiazolo[3,4-b]pyridine (B8289327) derivatives, this technique provides unequivocal proof of the fused heterocyclic ring system, bond lengths, bond angles, and intermolecular interactions in the solid state.
Analysis of related heterocyclic systems, such as isothiazolo[4,3-d]pyrimidine (B8781686) analogues, reveals the planarity of the fused ring core. researchgate.netresearchgate.net X-ray diffraction studies would confirm the specific geometry of the isothiazolo[3,4-b]pyridine scaffold, showing the fusion of the five-membered isothiazole (B42339) ring and the six-membered pyridine (B92270) ring. The data generated allows for the precise measurement of all bond distances and angles, confirming the positions of substituents, such as the chlorine atom at the C3 position. These structural details are critical for understanding the molecule's electronic properties and for rational drug design when these scaffolds are used as a basis for inhibitors. nih.gov
Table 1: Representative Crystallographic Data for a Related Heterocyclic System (Note: Data below is for an analogous isothiazolo[4,3-d]pyrimidine system and is representative of the type of data obtained for the isothiazolo[3,4-b]pyridine scaffold).
| Parameter | Description | Typical Value (if available) | Reference |
|---|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic | researchgate.net |
| Space Group | The specific symmetry group of the crystal. | P2₁/c | researchgate.net |
| Molecular Conformation | The spatial arrangement of atoms. | Essentially planar fused rings. | researchgate.net |
| Intermolecular Interactions | Non-covalent forces holding molecules together (e.g., hydrogen bonds, π-π stacking). | Governed by synergistic non-covalent interactions. | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
NMR spectroscopy is an essential tool for elucidating the structure of isothiazolo[3,4-b]pyridine derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR: The proton NMR spectrum for an isothiazolo[3,4-b]pyridine derivative would show distinct signals for the protons on the pyridine ring. Their chemical shifts (δ, in ppm) and coupling constants (J, in Hz) are indicative of their relative positions. For example, in the parent isothiazolo[3,4-b]pyridin-3-amine (B1619364), the pyridine protons H-5 and H-6 appear as doublets around 8.45 and 7.92 ppm, respectively, with a coupling constant of J = 5.1 Hz.
¹³C NMR: The carbon NMR spectrum provides the number of unique carbon atoms and their electronic environment. A comprehensive study on all four aromatic isothiazolopyridine isomers has allowed for the unambiguous assignment of carbon-13 chemical shifts. researchgate.net The fusion of the azole ring to the pyridine system significantly influences the chemical shifts. researchgate.net For a 3,7-disubstituted isothiazolo[4,3-b]pyridine derivative, carbon signals have been observed at δ 169.5, 152.9, and 150.1 ppm, among others. nih.gov These assignments are confirmed using two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation).
Table 2: Representative ¹H and ¹³C NMR Data for Substituted Isothiazolopyridine Derivatives (Note: Data is for related substituted isothiazolo[4,3-b]pyridine and isothiazolo[3,4-b]pyridin-3-amine derivatives).
| Nucleus | Compound | Chemical Shift (δ, ppm) and Coupling (J, Hz) | Reference |
|---|---|---|---|
| ¹H | 3,7-disubstituted-isothiazolo[4,3-b]pyridine | 8.45 (d, J = 4.2 Hz, 1H), 7.72 (d, J = 2.0 Hz, 1H), 7.32 (d, J = 4.2 Hz, 1H) | nih.gov |
| ¹H | Isothiazolo[3,4-b]pyridin-3-amine | 8.45 (d, J = 5.1 Hz, 1H, H-5), 7.92 (d, J = 5.1 Hz, 1H, H-6), 6.75 (s, 2H, NH₂) | |
| ¹³C | 3,7-disubstituted-isothiazolo[4,3-b]pyridine | 169.5, 152.9, 150.1, 148.9, 145.9, 140.3, 137.0, 128.4, 122.1, 120.5, 112.5, 111.2 | nih.gov |
| ¹³C | Isothiazolopyridine Systems (General) | One-bond and long-range ¹³C-¹H coupling constants have been determined for all isomers. | researchgate.net |
Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. nih.gov This technique is crucial for confirming the identity of a newly synthesized compound like 3-Chloroisothiazolo[3,4-b]pyridine. The fragmentation pattern observed in the mass spectrum can also offer additional structural information. For related pyrazolo[3,4-b]pyridine structures, fragmentation often begins with the loss of small, stable molecules like CO or HCN. researchgate.netasianpubs.org
For a 3,7-disubstituted isothiazolo[4,3-b]pyridine, HRMS analysis using electrospray ionization (ESI) confirmed its molecular formula by comparing the calculated mass with the experimentally measured mass. nih.gov
Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data (Note: Data is for a related 3,7-disubstituted isothiazolo[4,3-b]pyridine derivative).
| Compound | Ionization Mode | Molecular Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Reference |
|---|---|---|---|---|---|
| 7-(3,4-dimethoxybenzyl)-3-methoxyisothiazolo[4,3-b]pyridine | ESI-Q-TOF | C₁₄H₁₃N₃O₂S | 288.0801 | 288.0808 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insight into its electronic transitions. The fused aromatic system of isothiazolo[3,4-b]pyridine gives rise to characteristic absorption bands corresponding to π → π* and n → π* transitions. nih.gov
Studies on related derivatives show strong, broad absorption bands. For example, an ester derivative of isothiazolo[5,4-b]pyridine (B1251151) exhibits an absorption maximum (λ_max) at 320 nm in ethanol (B145695) and 318 nm in n-hexane. nih.gov Another related compound, isothiazolo[3,4-b]pyridin-3-amine, shows a λ_max at 274 nm in methanol. The position and intensity of these bands can be influenced by the solvent polarity and the nature of substituents on the heterocyclic core.
Table 4: Representative UV-Vis Absorption Data for Isothiazolopyridine Derivatives
| Compound Derivative | Solvent | Absorption Maxima (λ_max) | Reference |
|---|---|---|---|
| Ester derivative of isothiazolo[5,4-b]pyridine (Compound 1) | Ethanol | 320 nm | nih.gov |
| n-Hexane | 318 nm | nih.gov | |
| Ester derivative of isothiazolo[5,4-b]pyridine (Compound 2) | Ethanol | 305 nm | nih.gov |
| n-Hexane | ~305 nm | nih.gov | |
| Isothiazolo[3,4-b]pyridin-3-amine | Methanol | 274 nm |
Fluorescence Spectroscopy for Photophysical Property Characterization
Fluorescence spectroscopy is used to study the emission properties of molecules after they have absorbed light. Many heterocyclic systems, including isothiazolopyridine derivatives, exhibit fluorescence, making them interesting for applications such as fluorescent probes and materials science. nih.govsciforum.net The emission wavelength, fluorescence intensity, and quantum yield are key photophysical properties that are characterized.
The fluorescence of isothiazolopyridine derivatives is often dependent on solvent polarity, a phenomenon known as solvatochromism. For new ester derivatives of isothiazolo[5,4-b]pyridine, the emission spectra are red-shifted in more polar solvents like ethanol compared to nonpolar solvents like n-hexane. nih.gov For instance, one derivative emits at 407 nm in n-hexane but at 430 nm in ethanol, with a much higher intensity in the latter. nih.gov This behavior is attributed to the π → π* character of the electronic transition and an increase in the dipole moment in the excited state. nih.gov Some derivatives are observed to fluoresce with a distinct green-yellow color in solution under UV light. nih.gov
Table 5: Representative Fluorescence Emission Data for Isothiazolopyridine Derivatives (Note: Data is for ester derivatives of a related isothiazolo[5,4-b]pyridine scaffold).
| Compound Derivative | Solvent | Emission Maxima (λ_em) | Key Observation | Reference |
|---|---|---|---|---|
| Ester derivative of isothiazolo[5,4-b]pyridine (Compound 1) | n-Hexane | 407 nm | Red-shifted emission and higher intensity in polar solvent. | nih.gov |
| Ethanol | 430 nm | |||
| Ester derivative of isothiazolo[5,4-b]pyridine (Compound 2) | n-Hexane | 360 nm | Solvent-dependent emission. | nih.gov |
| Ethanol | 380 nm |
Computational Chemistry and Mechanistic Insights
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific, detailed DFT studies on the reaction mechanisms of 3-Chloroisothiazolo[3,4-b]pyridine are not extensively documented in peer-reviewed literature, the synthesis pathways for the core isothiazolo[3,4-b]pyridine (B8289327) structure provide fertile ground for such computational analysis.
The synthesis of the isothiazolo[3,4-b]pyridine scaffold often begins with a substituted pyridine (B92270), such as 2-aminonicotinonitrile. researchgate.net This precursor undergoes several transformations, including thionation and subsequent oxidative cyclization, to form the fused heterocyclic system. researchgate.net A key step in producing halogenated derivatives is the Sandmeyer reaction, which can convert a 3-amino-isothiazolo[3,4-b]pyridine intermediate into the corresponding 3-bromo or 3-chloro compound. researchgate.netresearchgate.net
DFT calculations are ideally suited to map out the reaction coordinates for these synthetic steps. For the Sandmeyer reaction, computational analysis could identify the transition states associated with the formation of the diazonium salt and its subsequent replacement by a chlorine atom. This would elucidate the rate-limiting step of the reaction, providing chemists with insights to optimize reaction conditions for higher yields and purity. Although specific studies on this compound are pending, the methodology remains a standard approach for understanding complex organic transformations.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target. Derivatives of the isothiazolopyridine scaffold have been identified as potent inhibitors of Cyclin G-Associated Kinase (GAK), a host protein implicated in the lifecycle of various viruses. researchgate.netdtic.mil
A molecular docking study has been reported for a derivative of the isothiazolo[3,4-b]pyridine scaffold, highlighting its potential as a GAK inhibitor. researchgate.net To rationalize the binding, insights can be drawn from docking studies of the closely related isomer, isothiazolo[4,3-b]pyridine, into the GAK active site (PDB ID: 4Y8D). dtic.mil
Docking simulations predict that isothiazolopyridine derivatives bind within the ATP-binding pocket of GAK. The binding is typically stabilized by a network of interactions between the ligand and key amino acid residues in the active site. These interactions often include:
Hydrogen Bonds: The nitrogen atoms within the heterocyclic core can act as hydrogen bond acceptors, interacting with donor residues in the hinge region of the kinase.
Hydrophobic Interactions: Aromatic rings and substituents on the scaffold can form favorable hydrophobic and π-stacking interactions with nonpolar residues, such as phenylalanine. nih.gov
The specific binding mode and calculated affinity score from docking can prioritize which derivatives are most likely to be potent inhibitors, guiding synthetic efforts.
Table 1: Predicted Interactions of an Isothiazolopyridine Scaffold with GAK Active Site (Illustrative) This table is an illustrative example based on docking principles for kinase inhibitors and related compounds.
| Interaction Type | Ligand Moiety | Potential Interacting Residue | Significance |
|---|---|---|---|
| Hydrogen Bond | Pyridine Nitrogen | Hinge Region Amino Acids (e.g., Cys) | Anchors the ligand in the ATP binding site. |
| π-π Stacking | Isothiazolopyridine Core | Phenylalanine (Phe) | Stabilizes the complex through aromatic interactions. |
| Hydrophobic Interaction | Substituents on the ring | Leucine (Leu), Valine (Val) | Enhances binding affinity by occupying hydrophobic pockets. |
Structure-Activity Relationship (SAR) studies correlate the chemical structure of a compound with its biological activity. Computational docking provides a molecular basis for observed SAR trends. For instance, if experiments show that adding a bulky substituent at a specific position on the this compound ring decreases its inhibitory activity, docking models can reveal if this is due to a steric clash with the protein. Conversely, if a substituent enhances activity, the model might show it forming a new, favorable hydrogen bond or hydrophobic interaction. This rationalization is essential for designing next-generation inhibitors with improved potency and selectivity. nih.gov
Quantum Chemical Calculations for Electronic Structure and Tautomerism
Quantum chemical calculations, such as the semi-empirical AM1 method or more rigorous DFT methods, are used to determine the electronic properties of a molecule. These properties include the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the relative stability of different isomers.
For this compound, a key area of investigation is tautomerism. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. google.comgoogle.com.na While specific computational studies on the tautomerism of this particular compound are not widely published, the potential for proton migration involving the pyridine nitrogen exists. Quantum calculations can predict the relative energies of different tautomeric forms, indicating which form is likely to predominate under physiological conditions. The dominant tautomer can have a significantly different shape and set of hydrogen bonding capabilities, which in turn would affect its binding mode and affinity for a biological target like GAK. Such calculations are therefore critical for a complete understanding of its potential as a bioactive agent.
Conformational Analysis using Computational Methods
The conformational landscape of heterocyclic molecules such as this compound is a critical determinant of their chemical reactivity, physical properties, and biological activity. Computational chemistry provides powerful tools to investigate the potential energy surface of a molecule and identify its stable conformers. While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, the methodologies employed for analogous pyridine-fused heterocyclic systems offer significant insight into how such an analysis would be conducted.
Initial Structure Generation: A starting 3D structure of the molecule is generated.
Conformational Search: A systematic or stochastic search is performed to identify various possible conformers. This involves rotating the single bonds in the molecule to generate a wide range of potential shapes.
Geometry Optimization and Energy Calculation: Each of the generated conformers is then subjected to geometry optimization using quantum mechanical methods. During this process, the total energy of the conformer is minimized by adjusting the bond lengths, bond angles, and dihedral angles. The relative energies of these optimized conformers are then compared to identify the most stable, low-energy structures.
For molecules with limited conformational flexibility, such as the rigid bicyclic system of an isothiazolo[3,4-b]pyridine, the analysis would primarily focus on the planarity of the ring system and the orientation of the chloro substituent.
Computational techniques like Density Functional Theory (DFT) and semi-empirical methods such as AM1 and PM5 are commonly utilized for such studies on related heterocyclic systems. mdpi.com For instance, in studies of 3-substituted pyridines, semi-empirical methods with a conductor-like screening model (COSMO) to simulate solvent effects have been used to examine tautomeric and conformational equilibria. mdpi.com In more complex systems like 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, DFT methods with basis sets such as 6-311G(2d,p) are employed to optimize the molecular structure and the results are often compared with experimental data from X-ray crystallography. researchgate.net
Although specific data tables for the dihedral angles and relative energies of this compound conformers are not available, the table below illustrates the kind of data that would be generated from such a computational analysis.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (°) (C-S-N-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | 0.0 | 0.00 | 99.9 |
| B | 180.0 | 5.00 | 0.1 |
Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.
The planarity of the isothiazolo[3,4-b]pyridine ring system is expected to be a key feature, with the primary conformers likely differing only in the orientation of the chlorine atom relative to the plane of the molecule, if any significant out-of-plane deviation is energetically feasible.
Applications As a Synthetic Building Block and Privileged Scaffold in Organic Synthesis
Utilization in the Construction of Complex Polycyclic Heterocyclic Systems
The 3-Chloroisothiazolo[3,4-b]pyridine core serves as an excellent starting point for the synthesis of intricate polycyclic heterocyclic systems. The chlorine atom at the 3-position is a key functional group that can be readily displaced by various nucleophiles or participate in cross-coupling reactions, enabling the annulation of additional rings onto the isothiazolo[3,4-b]pyridine (B8289327) framework.
For instance, the related isothiazolo[4,3-b]pyridine system has been synthesized starting from 2,4-dichloro-3-nitropyridine (B57353). nih.gov This highlights a general strategy where appropriately substituted pyridines undergo cyclization to form the isothiazole (B42339) ring. While a direct synthesis of a complex polycyclic system from this compound is not explicitly detailed in the provided information, the analogous chemistry of related chloro-substituted heterocyclic systems suggests its potential. For example, the synthesis of 1,2,4-triazolo[4,3-a]pyridines has been achieved through the reaction of 2-chloropyridine (B119429) with hydrazides followed by dehydration. organic-chemistry.org This type of reaction, involving nucleophilic displacement of a chloro group followed by cyclization, is a plausible pathway for elaborating the this compound scaffold.
The general approach often involves a multi-step synthesis beginning with a substituted pyridine (B92270) derivative. For example, the synthesis of isothiazolo[3,4-b]pyridin-3-amine (B1619364) starts from 2-aminonicotinonitrile, which undergoes reaction with ammonia (B1221849) and hydrogen sulfide (B99878) to form 2-aminothionicotinamide, followed by oxidative cyclization. ontosight.ai Although this leads to an amino-substituted product, the corresponding chloro derivative could potentially be accessed through diazotization of the amine followed by a Sandmeyer-type reaction. Once formed, this chloro-substituted intermediate would be a prime candidate for building more complex structures.
Strategies for Scaffold Modification and Diversification
The isothiazolo[3,4-b]pyridine core is amenable to various modification strategies, allowing for the generation of diverse compound libraries with a range of functionalities. These strategies are crucial for exploring the structure-activity relationships (SAR) in drug discovery and for fine-tuning the properties of advanced materials.
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures with similar biological activities but different molecular backbones. researchgate.net This approach can lead to compounds with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. While specific examples of scaffold hopping starting directly from this compound are not prevalent in the provided search results, the concept has been extensively applied to the structurally related pyrazolo[3,4-b]pyridine scaffold. nih.govnih.gov
In one such study, a scaffold hopping strategy was employed to design novel inhibitors of Tropomyosin receptor kinases (TRKs) by replacing a known scaffold with the pyrazolo[3,4-b]pyridine core. nih.gov This highlights the potential of using the isothiazolo[3,4-b]pyridine scaffold as a bioisosteric replacement for other heterocyclic systems in drug design. The unique spatial arrangement of nitrogen and sulfur atoms in the isothiazole ring, combined with the electronic properties of the pyridine ring, could offer new and advantageous interactions with biological targets. The development of synthetic routes to functionalize the 2H-thiazolo[4,5-d] nih.govontosight.airesearchgate.nettriazole scaffold for scaffold-hopping applications further underscores the importance of such strategies in modern medicinal chemistry. researchgate.net
The design and synthesis of compound libraries based on a privileged scaffold like isothiazolo[3,4-b]pyridine are central to high-throughput screening and drug discovery efforts. The reactivity of the 3-chloro substituent provides a convenient anchor point for introducing diversity.
A patent for isothiazolo[3,4-b]pyridines as herbicides suggests the exploration of a library of derivatives with various substituents. mdpi.com Although the patent does not explicitly detail the synthesis of a library from the 3-chloro derivative, it points towards the derivatization of the core structure to achieve desired biological activity.
The synthesis of a library of pyrazolo[3,4-b]pyridine derivatives has been reported, demonstrating the feasibility of creating a diverse set of compounds from a common heterocyclic core. nih.govnih.gov These libraries are often constructed using parallel synthesis techniques, where a common intermediate is reacted with a variety of building blocks to generate a large number of final compounds. The this compound is an ideal candidate for such an approach, where the chloro group can be reacted with a panel of amines, alcohols, thiols, or organometallic reagents to generate a library of derivatives with diverse physicochemical properties.
Role in the Development of Advanced Materials with Specific Properties
The unique electronic properties of fused heterocyclic systems like isothiazolo[3,4-b]pyridine make them attractive candidates for applications in materials science, particularly in the field of organic electronics. The combination of electron-deficient pyridine and electron-rich isothiazole rings can lead to materials with interesting photophysical and electronic properties.
While direct applications of this compound in advanced materials are not extensively documented in the provided search results, the broader class of pyridine-thiazole hybrid molecules has been investigated for their potential as anticancer agents with fluorescent properties. mdpi.com Certain pyridine-thiazole derivatives exhibited red-yellow fluorescence in cancer cells, suggesting their potential use in bio-imaging applications. mdpi.com The ability to functionalize the isothiazolo[3,4-b]pyridine core through its chloro substituent opens up possibilities for tuning its electronic properties and incorporating it into larger conjugated systems for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The development of novel pyridine-thiazole hybrid molecules with cytotoxic action and the study of their DNA nativity and nucleus morphology changes point to the potential for creating materials with specific biological interactions. mdpi.com
Mechanistic and Structure Activity Relationship Sar Studies in Biological Systems
Exploration of Molecular Targets and Pathways
The biological activity of 3-Chloroisothiazolo[3,4-b]pyridine and its analogs is primarily understood through their interactions with specific molecular targets. These interactions can lead to the modulation of cellular signaling pathways, offering potential avenues for therapeutic development. The following sections explore the known and potential molecular targets and pathways associated with this class of compounds.
Inhibition of Kinases
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. The isothiazolopyridine scaffold has been identified as a promising framework for the development of kinase inhibitors.
While direct studies on this compound are limited, extensive research has been conducted on the closely related isothiazolo[4,3-b]pyridine scaffold, demonstrating potent inhibition of Cyclin G-Associated Kinase (GAK). GAK is a cellular serine/threonine kinase that plays a crucial role in intracellular trafficking by regulating clathrin-mediated transport, a process hijacked by several viruses for their life cycle.
Isothiazolo[4,3-b]pyridines have been identified as potent and selective GAK inhibitors. Structure-activity relationship (SAR) studies have revealed that substitutions at the 3-position of the isothiazolo[4,3-b]pyridine ring are critical for GAK affinity. For instance, the introduction of an alkoxy group at this position resulted in ligands with dissociation constants (Kd) of less than 100 nM. Further modifications, such as the addition of a 3,4-dimethoxyphenyl group at the 3-position via Suzuki or Sonogashira coupling reactions, have led to derivatives with low nanomolar binding affinity for GAK.
Phenotypic screens have identified GAK as a tumor-selective target in diffuse large B-cell lymphoma (DLBCL). Inhibition of GAK in these cancer cells disrupts mitosis by causing chromosome misalignment and spindle distortion, ultimately leading to cell cycle arrest and cell death. This suggests that GAK's role extends beyond intracellular trafficking to include critical functions in cell division.
| Compound Scaffold | Substituent at Position 3 | GAK Affinity (Kd) | Key Findings | Reference |
|---|---|---|---|---|
| Isothiazolo[4,3-b]pyridine | Alkoxy group | < 100 nM | Potent GAK ligands. | |
| Isothiazolo[4,3-b]pyridine | 3,4-dimethoxyphenyl | Low nanomolar | Improved GAK binding affinity. | |
| SGC-GAK-1 (a selective GAK inhibitor) | Not Applicable | GI50 ≤ 1 µM in DLBCL lines | Demonstrates tumor-selective potency against DLBCL. |
A comprehensive review of the scientific literature did not yield any specific studies on the inhibition of Phosphoinositide 3-kinases (PI3K) by this compound. While PI3K inhibitors are a major focus in drug discovery, there is no available data to suggest that this particular compound is active against this target.
Interference with Microbial Enzymes
No specific research has been published detailing the interference of this compound with microbial enzymes.
Modulation of Inflammatory Pathways
There is currently no available scientific literature describing the modulation of inflammatory pathways by this compound.
Interaction with Cellular Targets in Proliferation
While related kinase inhibitors show effects on proliferation, no specific studies have been identified that investigate the direct interaction of this compound with cellular targets involved in proliferation.
Necroptosis Inhibition
Necroptosis is a form of regulated necrotic cell death that can be triggered by stimuli such as tumor necrosis factor (TNF). This pathway is mediated by receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3). Small molecule inhibitors of necroptosis, such as necrostatins, have been instrumental in understanding this pathway. These inhibitors typically target the kinase activity of RIPK1.
There is no direct evidence in the current scientific literature to suggest that this compound functions as a necroptosis inhibitor.
Dihydrofolate Reductase (DHFR) Inhibition (for related compounds)
Dihydrofolate reductase (DHFR) is a key enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer agents. While there are no studies on this compound as a DHFR inhibitor, research on other nitrogen-containing heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines and pyrrolo[3,2-f]quinazolines, has demonstrated potent DHFR inhibition.
For example, a series of 7,8-dialkylpyrrolo[3,2-f]quinazolines were designed as highly potent inhibitors of fungal and human DHFR, with some compounds exhibiting picomolar inhibitory constants (Ki). Similarly, certain pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against human DHFR. These findings highlight the potential of heterocyclic scaffolds to serve as a basis for the design of novel DHFR inhibitors.
Detailed Structure-Activity Relationship (SAR) Analysis of Isothiazolo[3,4-b]pyridine (B8289327) Derivatives
The biological activity of isothiazolo[3,4-b]pyridine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. Studies have largely focused on their potential as inhibitors of enzymes like Cyclin G-associated kinase (GAK), which is involved in clathrin-mediated endocytosis and is a target for antiviral therapies. nih.gov While much of the detailed SAR work has been performed on the isomeric isothiazolo[4,3-b]pyridine scaffold, the findings provide valuable inferences for the isothiazolo[3,4-b]pyridine system.
Positional Scanning and Substituent Effects on Biological Activity
Systematic modification of the isothiazolo[3,4-b]pyridine scaffold has been crucial in elucidating the contributions of different parts of the molecule to its biological efficacy.
The 3-position of the isothiazolo[4,3-b]pyridine scaffold, a close analogue of the isothiazolo[3,4-b]pyridine system, has been shown to tolerate a wide range of substituents while retaining significant GAK affinity. nih.govnih.gov This suggests that this position can be modified to fine-tune the molecule's properties.
Amino and Amide Groups: The introduction of an amino group at the 3-position, as in 3-aminoisothiazolo[3,4-b]pyridine, is a key synthetic intermediate. In the isomeric [4,3-b] series, various amide substituents at this position have been explored, indicating that structural variation is generally well-tolerated. nih.gov
Alkoxy Groups: Alkoxy groups at the 3-position have shown potent GAK inhibition. nih.govnih.gov For instance, while a simple methoxy (B1213986) group resulted in a loss of affinity, increasing the size to an isopropoxy or a racemic 2-methoxybutyl group led to a dramatic increase in GAK affinity in the isothiazolo[4,3-b]pyridine series. nih.gov
Phenyl and Piperidinyl Groups: Saturated heterocycles like morpholinyl and piperidinyl groups, as well as substituted phenyl rings at the 3-position of isothiazolo[4,3-b]pyridines, have been found to be well-tolerated for GAK binding. nih.gov
Table 1: Effect of 3-Position Substituents on GAK Affinity in Isothiazolo[4,3-b]pyridine Derivatives Data adapted from studies on the isothiazolo[4,3-b]pyridine scaffold.
| Compound Type | Substituent at 3-Position | GAK Affinity (Kd or IC50) | Reference |
|---|---|---|---|
| Amide Series | Various Amides | Tolerated, maintains affinity | nih.gov |
| Alkoxy Series | Methoxy | Devoid of affinity | nih.gov |
| Alkoxy Series | Isopropoxy | 0.085 µM (Kd) | nih.gov |
| Alkoxy Series | 2-Methoxybutyl | 0.074 µM (Kd) | nih.gov |
| Heterocyclic | Morpholinyl | Potent affinity | nih.gov |
| Heterocyclic | Piperidinyl | Potent affinity | nih.gov |
| Aryl | Substituted Phenyl | Potent affinity | nih.gov |
The placement of aryl groups on the pyridine (B92270) ring of the scaffold is a critical determinant of biological activity.
Positions 5 and 6: In the related isothiazolo[4,3-b]pyridine series, moving an aryl substituent from position 6 to position 5 resulted in compounds with equally high GAK affinity. rsc.org For example, a derivative with a 3,4-dimethoxyphenyl group at position 5 showed low nanomolar GAK binding and antiviral activity. nih.gov This highlights the importance of an aryl group in this region of the molecule for potent inhibition.
Position 7: In contrast, moving the aryl group to position 7 of the isothiazolo[4,3-b]pyridine scaffold led to a complete loss of GAK affinity. A 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine was found to be completely inactive, unlike its potent 3,5- and 3,6-disubstituted counterparts. nih.gov
Table 2: Influence of Aryl Group Position on GAK Affinity in Isothiazolo[4,3-b]pyridines Data from studies on isothiazolo[4,3-b]pyridine derivatives.
| Aryl Group Position | Example Substituent | GAK Binding | Reference |
|---|---|---|---|
| Position 5 | 3,4-Dimethoxyphenyl | Potent | nih.govnih.gov |
| Position 6 | 3,4-Dimethoxyphenyl | Potent | nih.govrsc.org |
| Position 7 | 3,4-Dimethoxyphenyl | Inactive | nih.gov |
The electronic properties and size of the substituents play a significant role in the SAR of isothiazolopyridines.
Electron-Rich Groups: Research has consistently shown that an electron-rich aryl group, such as a dimethoxyphenyl or trimethoxyphenyl moiety, at position 5 or 6 is optimal for GAK affinity. rsc.org The presence of electron-donating methoxy groups (-OCH₃) has been linked to enhanced antiproliferative activity in other pyridine derivatives. mdpi.com Conversely, incorporating strong electron-withdrawing groups on the aryl ring can lead to a dramatic loss of activity. science.gov
Stereochemical Considerations in SAR Studies
Stereochemistry can play a crucial role in the interaction between a ligand and its biological target. In the development of isothiazolopyridine derivatives, the use of racemic mixtures, such as the racemic 2-methoxybutyl group at the 3-position of an isothiazolo[4,3-b]pyridine, yielded a potent GAK ligand. nih.gov This finding suggests that one of the enantiomers is likely more active than the other, and that synthesis of enantiomerically pure compounds could lead to further optimization of activity. However, detailed studies isolating and testing individual stereoisomers are not extensively reported in the provided literature.
Computational Approaches in SAR Elucidation (e.g., Molecular Docking)
Computational methods, particularly molecular docking, are invaluable tools for understanding and rationalizing observed SAR data at the atomic level.
Binding Mode Prediction: Molecular docking has been successfully used to explain the activity, or lack thereof, of isothiazolo[4,3-b]pyridine derivatives. For instance, docking studies using a crystal structure of GAK (PDB: 4Y8D) showed that the potent 3,6-disubstituted and 3,5-disubstituted derivatives fit well into the ATP-binding pocket. nih.gov
Rationalizing Inactivity: Docking was also employed to understand why the 3,7-disubstituted isothiazolo[4,3-b]pyridine analogue was completely devoid of GAK affinity. The modeling likely revealed an unfavorable binding pose or steric clashes within the active site that prevented effective interaction. nih.gov
Guiding Drug Design: In broader studies of kinase inhibitors, including pyrazolo[3,4-b]pyridines, docking simulations have been used to predict binding energies and guide the design of new derivatives with improved potency. researchgate.netnih.gov These computational models help in visualizing key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the target protein, thereby informing the strategic placement of functional groups to enhance binding. nih.govnih.gov
Mechanistic Investigations of Bioactivity at the Molecular Level
No published studies were found that investigated the specific mechanism of bioactivity for this compound.
There is no available data detailing the specific hydrogen bonding or hydrophobic interactions between this compound and any biological targets. While general principles of drug design emphasize the importance of these interactions for ligand-target stability and affinity, chemicalbook.com their specific role for this compound is uncharacterized.
No evidence was found to suggest that this compound acts as a covalent inhibitor. The formation of covalent bonds between a compound and its target enzyme is a specific mechanism of inhibition that has been explored for various therapeutic agents. nih.govnih.gov This typically involves a reactive electrophilic group on the inhibitor that forms a stable bond with a nucleophilic amino acid residue in the enzyme's active site. However, no studies have been published to indicate or detail such a mechanism for this compound.
Comparative Analysis with Isomeric and Analogous Heterocyclic Systems
Structural and Reactivity Comparisons with Thiazolo[5,4-b]pyridine (B1319707) Isomers
Isothiazolo[3,4-b]pyridines and thiazolo[5,4-b]pyridines are isomeric heterocyclic systems, both featuring a pyridine (B92270) ring fused to a five-membered sulfur-containing ring. However, the arrangement of the sulfur and nitrogen atoms within the five-membered ring differs, leading to distinct chemical properties.
Reactivity and Synthetic Accessibility: The thiazolo[5,4-b]pyridine scaffold has been extensively utilized in the development of various kinase inhibitors. mdpi.com A common synthetic route involves the formation of an aminothiazole from 3-amino-5-bromo-2-chloropyridine (B1291305) and potassium thiocyanate. nih.gov Subsequent functionalization at different positions of the thiazolo[5,4-b]pyridine core has led to the discovery of potent inhibitors for targets like PI3K, ITK, BCR-ABL, RAF, and VEGFR2. mdpi.comnih.gov For instance, derivatives of thiazolo[5,4-b]pyridine have shown promise as c-KIT inhibitors, with some compounds exhibiting greater potency than the established drug imatinib, particularly against resistant mutants. mdpi.comnih.gov
In contrast, the synthesis and functionalization of the isothiazolo[3,4-b]pyridine (B8289327) system are less explored, presenting both a challenge and an opportunity for medicinal chemists. The reactivity of the chloro-substituent at the 3-position of 3-Chloroisothiazolo[3,4-b]pyridine is a key feature, allowing for nucleophilic substitution reactions to introduce diverse functionalities.
Distinctions and Similarities with Isothiazolo[4,5-b]pyridine and Isothiazolo[4,3-b]pyridine Scaffolds
Within the isothiazolopyridine family, the isothiazolo[4,5-b] and isothiazolo[4,3-b] isomers offer further points of comparison, particularly in the context of their application as kinase inhibitors.
Isothiazolo[4,3-b]pyridines: This scaffold has been a major focus in the development of inhibitors for cyclin G-associated kinase (GAK), a protein implicated in viral life cycles and cancer. rsc.orgnih.govnih.gov Extensive structure-activity relationship (SAR) studies have been conducted on 3,5-, 3,6-, and 3,7-disubstituted isothiazolo[4,3-b]pyridines. mdpi.comrsc.org These studies have revealed that substituents at the 3-position can be widely varied, while an aryl group at the 5 or 6-position is often beneficial for GAK affinity. nih.govrsc.org For instance, some 3,6-disubstituted isothiazolo[4,3-b]pyridines have demonstrated low nanomolar GAK binding affinity and antiviral activity against dengue virus. nih.gov
Isothiazolo[4,5-b]pyridines: In a direct comparison to the well-studied isothiazolo[4,3-b]pyridines, the isothiazolo[4,5-b]pyridine scaffold has been explored as a potential GAK inhibitor. rsc.org However, despite having substitution patterns known to be favorable for GAK binding in the [4,3-b] series, the synthesized isothiazolo[4,5-b]pyridines were found to be completely inactive as GAK inhibitors. rsc.orgrsc.org Molecular modeling studies suggest that this lack of activity is due to less favorable hydrogen bonding and electrostatic interactions within the GAK binding pocket. rsc.org This highlights the critical importance of the precise arrangement of the isothiazole (B42339) and pyridine rings for biological activity.
The following table provides a comparative overview of the GAK inhibitory activity of different isothiazolopyridine isomers.
| Scaffold | Substitution Pattern | GAK Affinity | Reference |
| Isothiazolo[4,3-b]pyridine | 3,6-disubstituted | Potent (low nM) | nih.gov |
| Isothiazolo[4,3-b]pyridine | 3,5-disubstituted | Potent | mdpi.com |
| Isothiazolo[4,5-b]pyridine | 3,5- and 3,6-disubstituted | Inactive | rsc.orgrsc.org |
| Isothiazolo[4,3-b]pyridine | 3,7-disubstituted | Inactive | mdpi.com |
Analogous Fused Pyridine Systems (e.g., Pyrazolo[3,4-b]pyridines, Chromenopyridines) in Related Research
Expanding the comparison to other fused pyridine systems provides further context for the unique properties of the isothiazolo[3,4-b]pyridine scaffold.
Pyrazolo[3,4-b]pyridines: This class of compounds, where a pyrazole (B372694) ring is fused to a pyridine ring, has garnered significant attention in medicinal chemistry. ontosight.ai The pyrazole ring, with its two adjacent nitrogen atoms, offers different hydrogen bonding capabilities compared to the isothiazole ring. Pyrazolo[3,4-b]pyridine derivatives have been investigated for a wide range of therapeutic applications, including as inhibitors of FGFR kinase, TRK, and as dual-activity agents for conditions like pulmonary arterial hypertension. acs.orgacs.orgrsc.org The N(1)-H of the pyrazolopyridine moiety has been shown to be crucial for hydrogen bonding interactions within the kinase domain of FGFR1. acs.org
Chromenopyridines: These compounds feature a chromene ring fused to a pyridine ring and represent a structurally diverse class with a broad spectrum of biological activities. eurekaselect.combenthamdirect.comuchile.cl They have been explored as readthrough-inducing drugs for genetic disorders and are considered privileged scaffolds in drug design. nih.govnih.gov The synthetic methodologies to access this nucleus are well-established, often involving multicomponent reactions. benthamdirect.comuchile.cl
Unique Features of the Isothiazolo[3,4-b]pyridine System in Target Binding
The isothiazolo[3,4-b]pyridine system possesses a unique combination of structural and electronic features that can be advantageous for target binding. The fusion of the electron-deficient pyridine ring with the isothiazole ring creates a distinct electronic landscape.
Research on the isomeric isothiazolo[4,3-b]pyridines provides valuable insights into the potential binding modes of the isothiazolo[3,4-b]pyridine scaffold. For GAK inhibitors based on the isothiazolo[4,3-b]pyridine core, molecular modeling has shown that the sulfur atom of the isothiazole ring can participate in favorable electrostatic interactions with the binding pocket. rsc.org Specifically, the positive potential around the sulfur atom complements a region of negative potential in the GAK binding site. rsc.org It is plausible that the sulfur atom in the isothiazolo[3,4-b]pyridine system could engage in similar beneficial interactions.
Emerging Research Directions and Future Perspectives
Rational Design of Next-Generation Isothiazolo[3,4-b]pyridine (B8289327) Derivatives
The future of isothiazolo[3,4-b]pyridine research lies in the rational design of new derivatives with enhanced potency and selectivity. By leveraging structure-activity relationship (SAR) data from related isomers, such as isothiazolo[4,3-b]pyridines, researchers can make informed decisions about molecular modifications. For instance, studies on isothiazolo[4,3-b]pyridine inhibitors of Cyclin G-Associated Kinase (GAK) have shown that substituents at various positions on the heterocyclic core significantly influence binding affinity. nih.govnih.gov Moving an aryl group from one position to another on the scaffold, or altering the substituent at position 3, can drastically change the compound's interaction with its biological target. nih.govrsc.org
Key design strategies that will shape future research include:
Scaffold Hopping and Isomer Exploration: Systematically synthesizing and testing different isomers of the isothiazolopyridine core (e.g., [3,4-b], [4,3-b], [5,4-b]) can reveal which arrangements are optimal for specific biological targets. nih.govrsc.org Comparing the GAK affinity of different isomers has already shown that the precise geometry of the fused rings is critical for activity. rsc.org
Bioisosteric Replacement: In agrochemical research, the isothiazole (B42339) group has been used as a bioisostere for a pyridine (B92270) unit, successfully creating structural surrogates of known herbicides. beilstein-journals.org This principle can be applied more broadly to design novel compounds by replacing known chemical motifs with the isothiazolo[3,4-b]pyridine scaffold.
Computer-Aided Drug Design (CADD): Computational tools are essential for modern drug discovery. nih.govrsc.org Molecular docking simulations can predict how different derivatives will bind to target proteins, helping to prioritize the synthesis of the most promising candidates and to understand why some, like certain 3,7-disubstituted isothiazolo[4,3-b]pyridines, are inactive against GAK. nih.gov
The following table summarizes SAR findings from related isothiazolo[4,3-b]pyridine GAK inhibitors, which can guide the design of new isothiazolo[3,4-b]pyridine derivatives.
Table 1: Structure-Activity Relationship (SAR) of Isothiazolo[4,3-b]pyridine Derivatives as GAK Inhibitors
| Compound Series | Key Structural Feature | Impact on GAK Affinity | Reference |
|---|---|---|---|
| 3-Alkoxy Analogues | An isopropoxy or 2-methoxybutyl group at position 3 | Drastic increase in GAK affinity compared to a methoxy (B1213986) group. | nih.gov |
| 3,5-Disubstituted Analogues | Aryl group moved from position 6 to position 5 | Maintained potent GAK affinity, demonstrating flexibility in aryl placement. | nih.gov |
| 3,7-Disubstituted Analogues | Aryl group at position 7 | Completely devoid of GAK affinity, highlighting positional sensitivity. | nih.gov |
| 3-Position Variants | Introduction of diverse groups including morpholine, piperidine (B6355638), and substituted phenyl rings | Structural variety is well-tolerated, allowing for fine-tuning of properties. | nih.gov |
Integration of Advanced Synthetic Methodologies for Enhanced Accessibility
Making diverse isothiazolo[3,4-b]pyridine derivatives readily available for testing requires efficient and flexible synthetic methods. While classical routes often begin with precursors like 2-aminonicotinonitrile and involve steps such as thionation and oxidative cyclization, modern organic synthesis offers more advanced tools.
Future synthetic efforts will likely focus on:
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling are crucial for installing aryl and heteroaryl groups onto the pyridine ring of the scaffold. nih.gov This method provides a powerful way to create a library of analogues with diverse substituents for biological screening.
Novel Reagents and Techniques: The use of modern thionating agents like Lawesson's reagent can be critical for forming the isothiazole ring. nih.govnih.gov Furthermore, developing optimized and robust procedures for key steps, such as the reduction of a thiazolopyridine to a dihydrothiazolopyridine using borane (B79455) reagents, is essential for creating novel structural motifs. beilstein-journals.orgresearchgate.net
Sustainable and Scalable Synthesis: As promising compounds are identified, there will be a need to develop environmentally benign and scalable synthetic routes. researchgate.net This may involve using greener solvents, catalyst-free reactions, or solid-phase synthesis techniques to improve efficiency and purity.
Expanding the Scope of Biological Targets beyond Current Research Focus
While much of the initial research on related isothiazolopyridine isomers has focused on their role as GAK inhibitors for antiviral applications against viruses like Hepatitis C (HCV) and Dengue (DENV), the scaffold is likely to have a much broader range of biological activities. nih.gov
Future research will aim to:
Explore New Kinase Targets: The success with GAK suggests that the isothiazolopyridine scaffold could be effective against other protein kinases. nih.govnih.gov For example, research on the closely related thiazolo[5,4-b]pyridine (B1319707) scaffold has identified potent inhibitors of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a key target in non-small cell lung cancer. nih.gov This opens a clear avenue for screening isothiazolo[3,4-b]pyridines against a panel of cancer-related kinases.
Investigate Novel Mechanisms of Action: The discovery that isothiazolo[3,4-b]pyridines have potential as herbicides points to completely different biological targets in plants, such as acyl-ACP thioesterase. beilstein-journals.orggoogle.com This highlights the versatility of the scaffold and encourages screening against a wide array of targets beyond human kinases.
Systematic Biological Profiling: A comprehensive approach involving screening new derivatives against large panels of biological targets will be crucial for uncovering unexpected activities and unlocking the full therapeutic and commercial potential of this compound class.
Development of Novel Chemical Probes and Tools
A potent, selective, and well-characterized inhibitor can serve as a "chemical probe"—a vital tool for studying the biological function of its target protein in cells and organisms. The isothiazolo[4,3-b]pyridine derivative SGC-GAK-1, for example, is considered an excellent chemical probe for studying the cellular roles of GAK due to its high potency and selectivity. nih.gov
Future work in this area will involve:
Identifying isothiazolo[3,4-b]pyridine derivatives with high affinity and specificity for a single biological target.
Characterizing these compounds thoroughly to ensure they are suitable for use in cell-based assays.
Utilizing these novel probes to investigate the roles of their target proteins in health and disease, which can, in turn, validate these proteins as drug targets and uncover new biological pathways.
Potential in Agrochemical Innovation (e.g., Herbicide Safening Agents from related compounds)
One of the most significant emerging applications for the isothiazolo[3,4-b]pyridine scaffold is in agriculture. Recent patent filings have explicitly identified compounds with this core structure as potent herbicides. google.comwipo.int This discovery opens up a new frontier for agrochemical research and development.
Future directions in this space include:
Herbicide Development: Optimizing the herbicidal activity of isothiazolo[3,4-b]pyridine derivatives against commercially important weed species while ensuring crop safety and a favorable environmental profile. beilstein-journals.orgresearchgate.net
Herbicide Safeners: An equally important area of innovation is the development of herbicide safeners, which are compounds that protect crops from the phytotoxic effects of herbicides without reducing their effectiveness against weeds. nih.govnih.gov The design of safeners often involves creating molecules that are structurally related to the herbicide. nih.gov Given that isothiazolo[3,4-b]pyridines are themselves herbicidal, it is plausible that related but non-herbicidal analogues could be developed as safeners to protect crops like corn or wheat from this new class of herbicides or others. nih.govnih.gov This dual potential as both herbicides and the basis for their corresponding safeners makes the isothiazolo[3,4-b]pyridine scaffold particularly valuable for future agrochemical innovation.
Q & A
Advanced Research Question
- Forced degradation studies : Expose compounds to acidic/basic conditions (e.g., HCl/NaOH at 37°C) and monitor decomposition via HPLC .
- Plasma stability assays : Incubate with human plasma and quantify parent compound loss using LC-MS .
- Light/heat stress tests : Store samples under ICH guidelines (40°C/75% RH) to predict shelf-life .
How are pyrazolo[3,4-b]pyridine scaffolds adapted for metal-organic framework (MOF) applications?
Advanced Research Question
Fe₃O₄@Zr-MOFs functionalized with pyrazolo[3,4-b]pyridine derivatives exhibit:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
